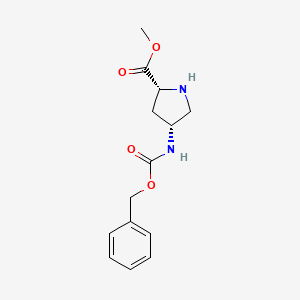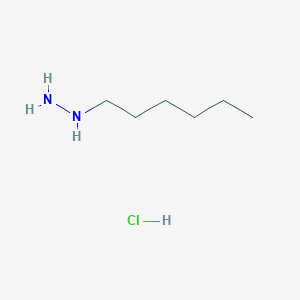![molecular formula C16H18ClNO2 B12973646 4-([1,1'-Biphenyl]-4-yl)-3-aminobutanoic acid hydrochloride](/img/structure/B12973646.png)
4-([1,1'-Biphenyl]-4-yl)-3-aminobutanoic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-([1,1’-Biphenyl]-4-yl)-3-aminobutanoic acid hydrochloride is an organic compound with significant applications in various scientific fields This compound is characterized by the presence of a biphenyl group attached to an aminobutanoic acid moiety, forming a hydrochloride salt
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-([1,1’-Biphenyl]-4-yl)-3-aminobutanoic acid hydrochloride typically involves the following steps:
Formation of Biphenyl Intermediate: The biphenyl intermediate can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid.
Amination: The biphenyl intermediate undergoes amination using a suitable amine source under catalytic conditions to introduce the amino group.
Butanoic Acid Formation: The amino-biphenyl compound is then reacted with a butanoic acid derivative to form the desired aminobutanoic acid.
Hydrochloride Salt Formation: Finally, the aminobutanoic acid is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Analyse Chemischer Reaktionen
Types of Reactions
4-([1,1’-Biphenyl]-4-yl)-3-aminobutanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or hydroxylamine derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The biphenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products Formed
Oxidation: Nitro-biphenyl derivatives, hydroxylamine derivatives.
Reduction: Amino-biphenyl derivatives.
Substitution: Halogenated biphenyl derivatives, substituted biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-([1,1’-Biphenyl]-4-yl)-3-aminobutanoic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-([1,1’-Biphenyl]-4-yl)-3-aminobutanoic acid hydrochloride involves its interaction with specific molecular targets. The biphenyl group may facilitate binding to hydrophobic pockets in proteins, while the aminobutanoic acid moiety can interact with polar or charged residues. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Biphenyl-4-carboxylic acid: Similar biphenyl structure but with a carboxylic acid group instead of an aminobutanoic acid.
4-Aminobiphenyl: Contains an amino group attached directly to the biphenyl structure.
4-Phenylbutanoic acid: Features a phenyl group attached to a butanoic acid moiety.
Uniqueness
4-([1,1’-Biphenyl]-4-yl)-3-aminobutanoic acid hydrochloride is unique due to the combination of its biphenyl and aminobutanoic acid components, which confer distinct chemical and biological properties. This compound’s ability to interact with both hydrophobic and polar environments makes it versatile for various applications in research and industry.
Eigenschaften
Molekularformel |
C16H18ClNO2 |
|---|---|
Molekulargewicht |
291.77 g/mol |
IUPAC-Name |
3-amino-4-(4-phenylphenyl)butanoic acid;hydrochloride |
InChI |
InChI=1S/C16H17NO2.ClH/c17-15(11-16(18)19)10-12-6-8-14(9-7-12)13-4-2-1-3-5-13;/h1-9,15H,10-11,17H2,(H,18,19);1H |
InChI-Schlüssel |
OBYYHHGRCZYCAA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(CC(=O)O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7-Bromo-4-fluoropyrazolo[1,5-a]pyridine](/img/structure/B12973603.png)



![2,2'-Diphenyl-[1,1'-binaphthalene]-4,4'-diamine](/img/structure/B12973621.png)





![6-Bromoimidazo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B12973658.png)
